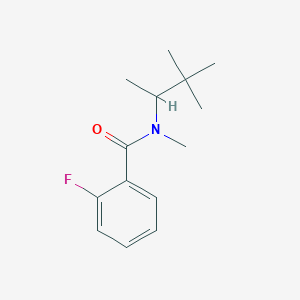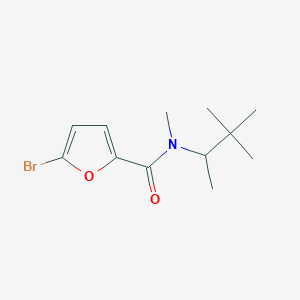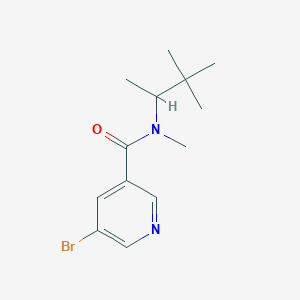![molecular formula C15H15ClN2O B7494807 N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7494807.png)
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide, also known as CEP-26401, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide exerts its effects by inhibiting the activity of certain enzymes that are involved in the formation of amyloid plaques and the degradation of dopamine. Specifically, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide inhibits the activity of beta-secretase, which is an enzyme that is involved in the formation of amyloid plaques. Additionally, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide enhances the activity of tyrosine hydroxylase, which is an enzyme that is involved in the synthesis of dopamine.
Biochemical and Physiological Effects:
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on beta-secretase and tyrosine hydroxylase, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide has been found to modulate the activity of various neurotransmitter systems, including the cholinergic and glutamatergic systems. Additionally, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide has been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide in lab experiments is its specificity for certain enzymes and neurotransmitter systems. This specificity allows researchers to study the effects of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide on specific pathways and processes, which can provide valuable insights into the underlying mechanisms of various diseases. However, one limitation of using N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide is its relatively low potency compared to other compounds that target the same enzymes and neurotransmitter systems. This limitation may require the use of higher concentrations of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide in lab experiments, which can increase the risk of off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide. One area of interest is the development of more potent analogs of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide that can target the same enzymes and neurotransmitter systems with greater efficacy. Additionally, further research is needed to determine the safety and efficacy of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide in animal models and humans. Finally, studies are needed to investigate the potential therapeutic applications of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide in other neurological disorders, such as Huntington's disease and multiple sclerosis.
Synthesemethoden
The synthesis of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide involves the reaction of 4-chloro-1-phenylethanol with N-methyl-3-pyridinecarboxamide in the presence of a base catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of the desired product with a yield of around 60%. The chemical structure of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide has been confirmed using various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide can inhibit the activity of enzymes that are involved in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease. Additionally, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide has been found to enhance the survival of dopaminergic neurons, which are the cells that are affected in Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11(12-5-7-14(16)8-6-12)18(2)15(19)13-4-3-9-17-10-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHZGLIXZBXKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N(C)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)

![2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494747.png)


![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide](/img/structure/B7494763.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)



![N-[1-(4-chlorophenyl)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7494817.png)


![3-[(E)-(3-amino-1,2,4-triazol-4-yl)iminomethyl]chromen-4-one](/img/structure/B7494843.png)